5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Overview
Description
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidine core with a chlorine atom at the 5th position. The presence of this chlorine atom and the dihydropyrido moiety contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through various methods. One notable method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the DBU-H2O system used in this method can be recycled multiple times without significant loss of activity, making it a cost-effective and sustainable approach .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to replace the chlorine atom, depending on the desired derivative.
Major Products Formed
Oxidation: Leads to the formation of C5–C6 unsaturated systems with enhanced biological activity.
Substitution: Results in a variety of derivatives with potentially unique biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a scaffold for the synthesis of biologically active compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific derivative and its application. Generally, the compound’s biological activity is attributed to its ability to interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with notable biological properties.
Uniqueness
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is unique due to the presence of the chlorine atom at the 5th position and the dihydropyrido moiety. These structural features contribute to its distinctive chemical properties and potential for diverse biological activities .
Properties
IUPAC Name |
5-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-9-6-4(5)3-10-7(12)11-6/h1-2H,3H2,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYGHWBBINQPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC(=O)N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742143 | |
Record name | 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265634-75-0 | |
Record name | 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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